BenchChemオンラインストアへようこそ!

4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

sigma-1 receptor binding affinity CNS ligand

This compound is a synthetic benzamide derivative built on a 4‑bromobenzamide core, a morpholinoethyl linker, and a 3‑methoxyphenyl moiety. It is registered in authoritative chemical catalogues (CAS 941896‑37‑3) with the molecular formula C20H23BrN2O3 and a molecular weight of 419.3 g mol⁻¹.

Molecular Formula C20H23BrN2O3
Molecular Weight 419.319
CAS No. 941896-37-3
Cat. No. B2568235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide
CAS941896-37-3
Molecular FormulaC20H23BrN2O3
Molecular Weight419.319
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCOCC3
InChIInChI=1S/C20H23BrN2O3/c1-25-18-4-2-3-16(13-18)19(23-9-11-26-12-10-23)14-22-20(24)15-5-7-17(21)8-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
InChIKeyQDBORNIPZCGZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide (CAS 941896-37-3): Procurement Guide for a Sigma‑1‑Receptor‑Oriented Benzamide


This compound is a synthetic benzamide derivative built on a 4‑bromobenzamide core, a morpholinoethyl linker, and a 3‑methoxyphenyl moiety. It is registered in authoritative chemical catalogues (CAS 941896‑37‑3) with the molecular formula C20H23BrN2O3 and a molecular weight of 419.3 g mol⁻¹ . The structural features—particularly the para‑bromo substitution and the morpholine‑containing side chain—correspond to pharmacophoric elements frequently exploited in sigma‑1 receptor ligand design [1].

Why Simple Substitution of 4‑Bromo‑N‑(2‑(3‑methoxyphenyl)‑2‑morpholinoethyl)benzamide Is Not Advisable


The specific combination of a para‑bromo substituent on the benzamide, a meta‑methoxy group on the pendant phenyl ring, and a morpholinoethyl linker creates a unique pharmacophore that cannot be replicated by off‑the‑shelf analogs. Comprehensive structure‑activity relationship (SAR) studies on benzamide‑based sigma‑1 ligands have demonstrated that even minor changes in the halogen identity or position, the length of the spacer, or the nature of the amine partner drastically alter both receptor affinity and the sigma‑1/sigma‑2 selectivity ratio [1]. Consequently, generic substitution—for example, replacing bromine with chlorine or removing the methoxy group—would be expected to yield a compound with a significantly different pharmacological signature, making it unsuitable as a functional equivalent.

Quantitative Differentiation Evidence for 4‑Bromo‑N‑(2‑(3‑methoxyphenyl)‑2‑morpholinoethyl)benzamide


Sigma‑1 Receptor Affinity: Database‑Putative High Potency

A BindingDB entry (BDBM50204323, CHEMBL3958393) associated with this compound reports a sigma‑1 receptor Ki of 2 nM, determined by displacement of [³H](+)‑pentazocine from guinea‑pig sigma‑1 receptors [1]. In the same assay class, the reference sigma‑1 ligand (+)-pentazocine typically exhibits a Ki of ≈3‑6 nM, and haloperidol shows a Ki of ≈3.0 nM [2]. If confirmed, this would place the target compound among the most potent sigma‑1 binders, with an affinity comparable to or slightly exceeding that of established benchmarks.

sigma-1 receptor binding affinity CNS ligand

Halogen‑Dependent Selectivity Pattern Inferred from Benzamide SAR

The systematic SAR study of 37 benzamide derivatives (Donnier‑Maréchal et al., 2017) demonstrated that compounds bearing a 4‑halogen substituent on the benzamide core—particularly Cl, CN, or NO₂—achieved excellent sigma‑1 affinity (Ki = 1.2‑3.6 nM) and pronounced selectivity over sigma‑2 (Ki up to 1400 nM) [1]. While the 4‑bromo analog itself was not explicitly reported in that dataset, the class‑level inference is that bromine, being a halogen with similar electronic and steric properties to chlorine, would occupy the same binding pocket and is likely to confer a comparable selectivity window. In contrast, non‑halogenated or 3‑substituted benzamides in the same series showed markedly reduced selectivity (Ki(S2R)/Ki(S1R) <10) [1].

sigma-2 selectivity halogen effect structure-activity relationship

Physicochemical Distinction: Lipophilicity and Hydrogen‑Bonding Capacity

Based on its SMILES structure (COc1cccc(C(CNC(=O)c2ccc(Br)cc2)N2CCOCC2)c1), the target compound has a calculated LogP of approximately 3.5‑4.0 and a topological polar surface area (TPSA) of ≈61 Ų . This places it in a favorable CNS‑MPO (multiparameter optimization) space. By comparison, the 4‑chloro analog would have a lower molecular weight (≈375 g mol⁻¹) and slightly lower LogP (ΔlogP ≈‑0.3), while the unsubstituted benzamide would be significantly less lipophilic (ΔlogP ≈‑0.8) [1]. The bromine atom thus fine‑tunes the lipophilicity within the optimal window for blood‑brain barrier penetration while maintaining hydrogen‑bond acceptor/donor counts.

LogP hydrogen bonding drug-likeness

Optimal Application Scenarios for 4‑Bromo‑N‑(2‑(3‑methoxyphenyl)‑2‑morpholinoethyl)benzamide


Sigma‑1 Receptor Probe Development for CNS Target Engagement Studies

If the high sigma‑1 affinity (Ki ≈2 nM) reported in BindingDB is confirmed by orthogonal assays, this compound could serve as a potent molecular probe for sigma‑1 receptor occupancy studies in neuronal cell lines or brain tissue. Its predicted selectivity over sigma‑2 would reduce confounding signals, and its physicochemical profile supports blood‑brain barrier permeability, making it suitable for ex vivo autoradiography or competition binding experiments [1].

Halogen‑Dependency SAR Expansion in Sigma‑1 Medicinal Chemistry

The presence of the 4‑bromo substituent makes the compound a valuable tool for halogen‑scanning SAR campaigns. Researchers can directly compare its binding parameters with those of the 4‑chloro, 4‑fluoro, and 4‑iodo analogs to map the steric and electronic tolerance of the sigma‑1 binding pocket. The existing benzamide SAR framework [2] provides a ready‑made baseline for this exploration.

Negative Control for Sigma‑2‑Selective Ligand Screening

Because the compound is predicted to be sigma‑1‑selective based on the halogen class effect, it can be employed as a sigma‑1‑preferring reference in screening cascades that aim to identify sigma‑2‑selective molecules. Its use alongside a balanced sigma‑1/sigma‑2 ligand would help validate assay windows and confirm the selectivity of hits emerging from high‑throughput screens.

Building Block for Proteolysis‑Targeting Chimera (PROTAC) Design

The morpholine nitrogen and the benzamide carbonyl provide synthetic handles for linker attachment in PROTAC constructs. Starting with a sigma‑1‑binding warhead that already incorporates a bromine atom for potential late‑stage diversification, medicinal chemists can elaborate the molecule into a heterobifunctional degrader targeting sigma‑1 for degradation in cellular models [1].

Quote Request

Request a Quote for 4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.